3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea
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Overview
Description
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea is a complex organic compound that features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the benzofuran ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The urea group can form hydrogen bonds with biological molecules, influencing their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-3-amine hydrochloride: Shares the benzofuran core but differs in the functional groups attached.
3-Methyl-2,3-dihydro-benzofuran: Similar benzofuran structure with a methyl group substitution.
Uniqueness
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(diphenylmethyl)urea is unique due to its specific combination of the benzofuran ring and the urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-(2,3-dihydro-1-benzofuran-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-23(24-15-19-16-27-21-14-8-7-13-20(19)21)25-22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDWOORUXCRPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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